molecular formula C21H30O2 B13415894 (8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13415894
M. Wt: 314.5 g/mol
InChI Key: IQPNZLYVKOVQGH-RKJOAILSSA-N
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Description

The compound (8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule. It is characterized by a cyclopenta[a]phenanthrene core structure, which is a common motif in many biologically active steroids and hormones. This compound is notable for its multiple chiral centers and its specific stereochemistry, which significantly influence its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxyethyl group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Hydroxylation: Introduction of the hydroxyethyl group via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one: can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyethyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the hydroxyethyl group using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, H₂O₂.

    Reducing Agents: NaBH₄, LiAlH₄.

    Nucleophiles: Alkyl halides, Grignard reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one: has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and steroids.

    Biology: Studied for its role in biological pathways and its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and hormonal activities.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as:

    Receptors: Binding to steroid hormone receptors, influencing gene expression and cellular responses.

    Enzymes: Modulation of enzyme activity, affecting metabolic pathways and biochemical reactions.

    Pathways: Involvement in signaling pathways that regulate physiological processes.

Comparison with Similar Compounds

(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one: can be compared with other similar compounds, such as:

    Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups and biological roles.

    Testosterone: Similar steroid structure but with distinct functional groups and physiological effects.

    Estradiol: Another steroid with a similar core structure but different functional groups and biological activities.

This compound’s unique stereochemistry and functional groups make it distinct from these similar compounds, contributing to its specific biological and chemical properties.

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12-13,16-19,22H,6-11H2,1-3H3/t13-,16+,17-,18+,19-,20-,21-/m1/s1

InChI Key

IQPNZLYVKOVQGH-RKJOAILSSA-N

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O

Origin of Product

United States

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